molecular formula C9H17Cl2N3 B2706181 3-Cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride CAS No. 2253638-95-6

3-Cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride

Cat. No.: B2706181
CAS No.: 2253638-95-6
M. Wt: 238.16
InChI Key: YXUAWMMGDCBZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-methylpyrazol-4-amine dihydrochloride is a pyrazole-derived amine salt characterized by a cyclopentyl substituent at position 3, a methyl group at position 1, and a dihydrochloride counterion. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to its versatility in medicinal chemistry and material science. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-6-8(10)9(11-12)7-4-2-3-5-7;;/h6-7H,2-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUAWMMGDCBZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-methylpyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with methyl isocyanate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-Cyclopentyl-1-methylpyrazol-4-amine; dihydrochloride serves as a promising building block for synthesizing biologically active compounds. Its potential therapeutic applications include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in treating various conditions, including cancer and inflammation.
  • Antiparasitic Activity : Studies have shown that structurally related compounds exhibit significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. This suggests that 3-Cyclopentyl-1-methylpyrazol-4-amine; dihydrochloride may also possess similar properties, warranting further investigation into its efficacy against malaria and other parasitic infections.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways critical for therapeutic effects.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory agents.

Industrial Applications

In addition to its medicinal uses, 3-Cyclopentyl-1-methylpyrazol-4-amine; dihydrochloride is utilized in the development of new materials with specific properties. Its role as a building block in organic synthesis allows for the creation of complex molecules with tailored functionalities, which can be applied in various industrial contexts.

Study on Antimicrobial Activity

A series of pyrazole derivatives were synthesized and tested for their antibacterial properties. Specific substitutions on the pyrazole ring significantly enhanced their efficacy against various bacterial strains compared to traditional antibiotics.

Anti-inflammatory Evaluation

Research involving carrageenan-induced paw edema in rats demonstrated that certain pyrazole compounds exhibited substantial anti-inflammatory effects, suggesting their potential as new therapeutic agents for inflammatory diseases.

Antitumor Screening

In vitro studies on cancer cell lines indicated that some derivatives not only inhibited cell growth but also induced apoptosis, making them candidates for further development as anticancer drugs .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryBuilding block for drug synthesisPotential enzyme inhibitors; antiparasitic activity against P. falciparum
Biological ActivityInteraction with enzymes and receptorsAnti-inflammatory properties; receptor modulation
Industrial ApplicationsDevelopment of new materialsUsed in organic synthesis for complex molecule creation

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-methylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds :

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Structure: Pyrazole with cyclopropyl (position 3), methyl (position 3), and pyridinyl (position 1) groups. Properties: Yield: 17.9%, m.p. 104–107°C. Comparison: The cyclopentyl group in the target compound replaces the smaller cyclopropyl, likely increasing lipophilicity and steric bulk. This modification may enhance membrane permeability but reduce solubility in non-polar solvents.

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride () Structure: Cyclopentapyrazole fused ring with fluorophenyl substituent. Applications: Used in pharmaceutical and agrochemical research due to its rigid fused-ring system.

Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine ()

  • Structure : Triazine core with cyclopentyl and dichloro substituents.
  • Comparison : The triazine core vs. pyrazole alters electronic properties and hydrogen-bonding capacity, influencing interactions with biological targets (e.g., kinases).

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Solubility Salt Form
3-Cyclopentyl-1-methylpyrazol-4-amine dihydrochloride ~270 (estimated) Cyclopentyl, methyl High in aqueous media Dihydrochloride
N-Cyclopropyl analog () 214.7 Cyclopropyl, methyl, pyridinyl Moderate (organic solvents) Free base
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl () ~300 (estimated) Fluorophenyl, fused cyclopentane Low aqueous solubility Hydrochloride
Dopamine HCl () 189.6 Catechol, amine High aqueous solubility Hydrochloride


Key Observations :

  • The dihydrochloride salt of the target compound likely improves water solubility compared to free-base analogs (e.g., ).
  • Bulky substituents (cyclopentyl vs. cyclopropyl) reduce solubility in organic solvents but may enhance lipid bilayer penetration .

Biological Activity

3-Cyclopentyl-1-methylpyrazol-4-amine; dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms, and potential applications based on diverse scientific literature.

Compound Overview

  • IUPAC Name : 3-Cyclopentyl-1-methylpyrazol-4-amine; dihydrochloride
  • Molecular Formula : C9H17Cl2N3
  • Molecular Weight : 238.16 g/mol
  • CAS Number : 2253638-95-6

This compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science.

The biological activity of 3-Cyclopentyl-1-methylpyrazol-4-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions as an agonist or antagonist. The specific pathways and targets can vary based on the application context .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in disease processes, which could make it a candidate for therapeutic applications .

Antiparasitic Activity

In studies focused on malaria, compounds structurally related to 3-Cyclopentyl-1-methylpyrazol-4-amine have shown promising antiparasitic activity. For example, modifications in similar compounds led to significant increases in potency against Plasmodium falciparum, suggesting that structural optimization could enhance efficacy against malaria .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Cyclopentyl-1-methylpyrazol-4-amineCyclopentyl and pyrazole moietyDihydrochloride enhances solubility
1-Methyl-3-phenylpyrazol-4-aminePhenyl group instead of cyclopentylDifferent biological interactions
1-Cyclopentyl-3-methylpyrazolLacks dihydrochloride componentMay exhibit different solubility and stability

The unique cyclopentyl substitution in 3-Cyclopentyl-1-methylpyrazol-4-amine distinguishes it from other pyrazole derivatives, potentially influencing its reactivity and biological interactions.

Study on Antiparasitic Activity

A study examining analogs of pyrazole compounds highlighted the role of specific substitutions in enhancing antiparasitic activity. The introduction of certain functional groups significantly improved binding affinity and potency against malaria parasites, indicating that similar modifications could be beneficial for 3-Cyclopentyl-1-methylpyrazol-4-amine .

Cancer Cell Line Testing

In another investigation focused on the anticancer properties of pyrazole derivatives, compounds were tested against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity in specific derivatives, suggesting that structural modifications could lead to improved therapeutic profiles for compounds like 3-Cyclopentyl-1-methylpyrazol-4-amine .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-cyclopentyl-1-methylpyrazol-4-amine dihydrochloride, and what are the critical reaction parameters?

The synthesis typically involves multi-step organic reactions, including cyclopentyl group introduction via nucleophilic substitution or coupling reactions. A general approach includes:

  • Step 1 : Formation of the pyrazole core using hydrazine derivatives and cyclopentyl-containing precursors under basic conditions .
  • Step 2 : Methylation at the N1 position using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Salt formation (dihydrochloride) via treatment with HCl in anhydrous solvents (e.g., ethanol) . Critical parameters include temperature control (40–80°C), solvent choice (e.g., DMF for substitution reactions), and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are essential for confirming the structural integrity of 3-cyclopentyl-1-methylpyrazol-4-amine dihydrochloride?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and cyclopentyl ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~227) and purity .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and dihydrochloride salt interactions .
  • Elemental Analysis : Validates Cl⁻ content (~22.8% for dihydrochloride) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for structurally similar pyrazole derivatives?

  • Comparative SAR Analysis : Compare activity profiles of analogs (e.g., substitution at N1 vs. C3) to identify critical functional groups. For example, cyclopentyl groups enhance lipophilicity and target binding compared to ethyl substituents .
  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to validate activity. A compound with moderate antimicrobial activity in one assay may show high specificity in another .
  • Computational Docking : Model interactions with target proteins (e.g., kinases) to rationalize activity differences. Pyrazole derivatives with bulky substituents (e.g., cyclopentyl) may sterically hinder binding .

Q. What strategies optimize reaction yields when synthesizing 3-cyclopentyl-1-methylpyrazol-4-amine dihydrochloride under scaled-up conditions?

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., acetonitrile) to reduce purification complexity .
  • In-line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction parameters in real time .
  • Salt Crystallization : Optimize HCl concentration and cooling rates during dihydrochloride formation to enhance crystal purity .

Q. How can in silico methods predict the pharmacokinetic properties of 3-cyclopentyl-1-methylpyrazol-4-amine dihydrochloride?

  • ADMET Prediction : Use tools like SwissADME to estimate logP (~2.1), solubility (≥10 mM in aqueous buffers), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability and blood-brain barrier penetration based on cyclopentyl hydrophobicity .
  • Metabolite Prediction : Identify potential oxidation sites (e.g., cyclopentyl ring) using software like Meteor .

Data Analysis & Experimental Design

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

  • Buffer Systems : Test stability in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) buffers at 37°C .
  • Degradation Markers : Monitor hydrolysis products (e.g., free amine) via LC-MS over 24–72 hours .
  • Light/Heat Controls : Include dark vs. light-exposed samples and thermal stress (40–60°C) to assess photolytic/thermal degradation .

Q. How should researchers design dose-response studies to evaluate the compound’s therapeutic index?

  • In Vitro : Use a 10-point dilution series (0.1–100 µM) in cell-based assays (e.g., IC₅₀ determination) .
  • In Vivo : Apply allometric scaling from rodent models (e.g., 1–50 mg/kg doses) with toxicity endpoints (e.g., liver enzyme levels) .
  • Statistical Models : Fit data to Hill equations or probit analysis to calculate EC₅₀/LC₅₀ ratios .

Contradiction Resolution & Methodological Gaps

Q. How can conflicting solubility data between computational predictions and experimental results be reconciled?

  • Experimental Validation : Use shake-flask methods with HPLC quantification in solvents (e.g., water, DMSO) .
  • Co-solvent Systems : Test solubility enhancers (e.g., cyclodextrins) if discrepancies arise from aggregation .
  • pH-Solubility Profiling : Measure solubility across pH 1–10 to identify ionization effects .

Q. What steps address low reproducibility in biological assays involving this compound?

  • Batch Consistency : Characterize multiple synthetic batches via NMR and HPLC to ensure purity (>98%) .
  • Standardized Protocols : Pre-treat cells with P-glycoprotein inhibitors if efflux mechanisms reduce intracellular concentrations .
  • Blinded Replicates : Perform triplicate experiments with independent researchers to minimize bias .

Future Research Directions

Q. What unexplored biological targets are plausible for this compound based on structural analogs?

  • Kinase Inhibition : Similar pyrazole derivatives target JAK2 and EGFR kinases; screen using kinase profiling panels .
  • GPCR Modulation : Cyclopentyl groups may interact with adenosine A₂A receptors; conduct radioligand binding assays .
  • Antimicrobial Activity : Test against Gram-positive pathogens (e.g., S. aureus) given the lipophilic nature of cyclopentyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.